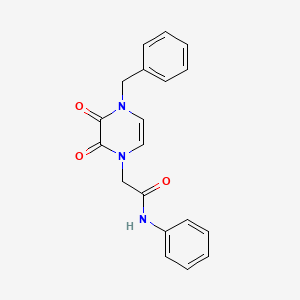methyl}quinolin-8-ol CAS No. 308298-33-1](/img/structure/B2649410.png)
7-{[(pyridin-2-yl)amino](pyridin-3-yl)methyl}quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{(pyridin-2-yl)aminomethyl}quinolin-8-ol is a complex organic compound that features a quinolin-8-ol core structure with pyridin-2-yl and pyridin-3-yl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{(pyridin-2-yl)aminomethyl}quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolin-8-ol Core: The quinolin-8-ol core can be synthesized through a series of cyclization reactions starting from aniline derivatives and aldehydes.
Introduction of Pyridin-2-yl and Pyridin-3-yl Groups: The pyridin-2-yl and pyridin-3-yl groups are introduced through nucleophilic substitution reactions using appropriate pyridine derivatives.
Final Coupling Reaction: The final step involves coupling the pyridin-2-yl and pyridin-3-yl substituted intermediates with the quinolin-8-ol core under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of 7-{(pyridin-2-yl)aminomethyl}quinolin-8-ol may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-{(pyridin-2-yl)aminomethyl}quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various solvents and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinolin-8-one derivatives, while reduction may yield fully reduced quinoline compounds.
Scientific Research Applications
7-{(pyridin-2-yl)aminomethyl}quinolin-8-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological samples.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 7-{(pyridin-2-yl)aminomethyl}quinolin-8-ol involves its ability to chelate metal ions through its nitrogen and oxygen donor atoms. This chelation can lead to the formation of stable complexes that exhibit unique chemical and biological properties. The molecular targets and pathways involved include interactions with metal ions such as zinc, copper, and iron, which play crucial roles in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Bis(pyridin-2-ylmethyl)amine: Known for its high selectivity for zinc ions and used in similar applications.
Quinolin-8-ol: A well-known chelating agent with applications in analytical chemistry and medicine.
Pyridin-2-yl and Pyridin-3-yl Derivatives: Various derivatives with similar structures and applications in coordination chemistry and biological research.
Uniqueness
7-{(pyridin-2-yl)aminomethyl}quinolin-8-ol is unique due to its combination of quinolin-8-ol and pyridine moieties, which provide a versatile platform for chelation and complex formation. This unique structure allows for a wide range of applications in different scientific fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-[pyridin-3-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c25-20-16(9-8-14-5-4-12-23-19(14)20)18(15-6-3-10-21-13-15)24-17-7-1-2-11-22-17/h1-13,18,25H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQODCZOMDGLLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methoxy-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2649328.png)
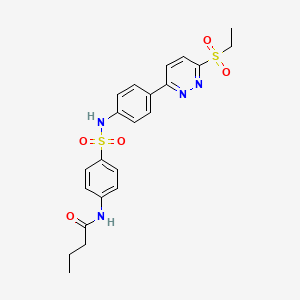
![1-Methyl-4-[[2-[(5-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2649334.png)
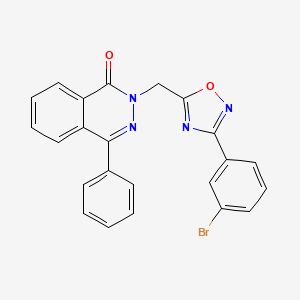

![1-(4-bromophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2649337.png)
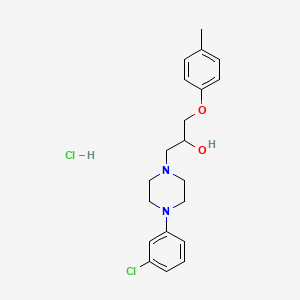
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2649340.png)
![5-(3-methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2649341.png)
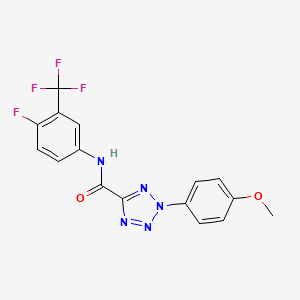
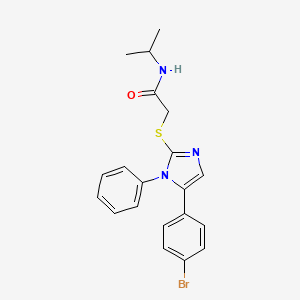
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2649345.png)
![Tert-butyl (3S)-3-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate](/img/structure/B2649347.png)
